N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-29-17-9-12-19-20(15-17)30-22(24(19)2)23-21(26)16-7-10-18(11-8-16)31(27,28)25-13-5-4-6-14-25/h7-12,15H,3-6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPBCHUOBWVGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Differences
Key Observations:
Substituent Effects on Bioactivity :
- The ethoxy group in the target compound may improve membrane permeability compared to methoxy analogs .
- Piperidine sulfonyl groups (as in the target compound and ) enhance solubility and receptor binding via sulfonamide hydrogen bonding .
- Halogenated phenyl groups (e.g., in ) increase metabolic stability and target affinity.
Role of Heterocyclic Cores: Benzothiazole derivatives (target compound, ) exhibit rigidity and planarity, favoring interactions with hydrophobic enzyme pockets.
Biological Activity
N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various studies, and potential as a pharmaceutical agent.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₉H₂₀N₂O₅S₂. Its molecular weight is approximately 442.6 g/mol. The structure features a benzothiazole moiety linked to a piperidine sulfonamide, suggesting potential interactions with biological targets relevant to pharmacology.
Research indicates that this compound may interact with specific biological pathways:
- Macrophage Migration Inhibitory Factor (MIF) : The compound is suggested to act as an inhibitor of MIF, which plays a role in inflammation and cancer progression. MIF inhibitors have been shown to reduce tumor growth and metastasis in various cancer models .
- Anticancer Activity : Studies utilizing the Sulforhodamine B (SRB) assay have demonstrated that this compound exhibits significant cytotoxic effects against multiple cancer cell lines, including leukemia and lung cancer cells. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis .
Biological Activity Data
A summary of biological activity findings is presented in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Leukemia (K562) | 15 | Inhibition of proliferation | |
| Lung Cancer (A549) | 10 | Induction of apoptosis | |
| Breast Cancer (MCF7) | 12 | Cell cycle arrest |
Case Studies
Several studies have explored the efficacy of this compound:
- Study on Leukemia Cells : In vitro analysis showed that the compound reduced cell viability significantly at concentrations above 10 µM. The study concluded that it could be a promising candidate for leukemia treatment due to its selective toxicity towards cancer cells while sparing normal cells .
- Lung Cancer Model : In a murine model of lung cancer, treatment with the compound resulted in a marked reduction in tumor size compared to controls. Histological examination revealed decreased proliferation markers and increased apoptotic cells within tumors .
- Mechanistic Insights : Further mechanistic studies indicated that the compound might activate caspase pathways leading to apoptosis in cancer cells, providing insights into its potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
